4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
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Overview
Description
4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with benzyl isocyanate to form an intermediate, which is then cyclized with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with various molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by binding to specific enzymes involved in the process . In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione include other triazoloquinazolines and triazolopyrimidines. These compounds share similar structural features but differ in their substituents and specific biological activities . For example:
Properties
IUPAC Name |
4-benzyl-2-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-17-9-5-6-12-19(17)16-27-24(30)28-21-14-8-7-13-20(21)22(29)26(23(28)25-27)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPJEUSZSIIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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